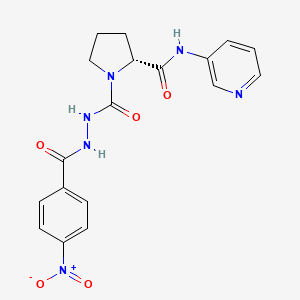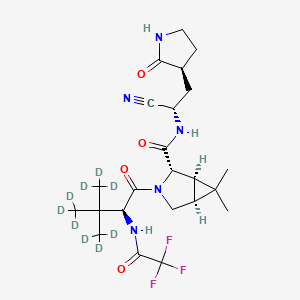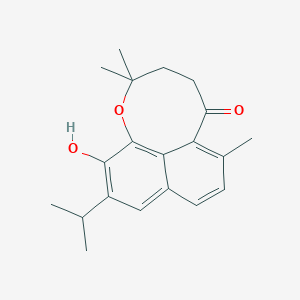
Antitumor agent-66
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitumor agent-66: is a synthetic compound that has shown significant potential in cancer research. It is an analogue of (-)-cleistenolide and has been studied for its antiproliferative activity against various cancer cell lines . The compound’s molecular formula is C18H17ClO8, and it has a molecular weight of 396.78 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Antitumor agent-66 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and purity, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Antitumor agent-66 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under controlled conditions to achieve selective substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of analogues with different functional groups .
Aplicaciones Científicas De Investigación
Chemistry: Antitumor agent-66 is used as a model compound in synthetic chemistry to study reaction mechanisms and develop new synthetic methodologies. Its complex structure and reactivity make it an excellent candidate for exploring novel chemical transformations .
Biology: In biological research, this compound is utilized to investigate its effects on cellular processes, such as cell proliferation, apoptosis, and signal transduction. Studies have shown that it can inhibit the growth of cancer cells and induce programmed cell death .
Medicine: The compound’s potential as an anticancer agent has led to its evaluation in preclinical studies. Researchers are exploring its efficacy in various cancer models, including solid tumors and hematological malignancies. Its ability to target specific molecular pathways makes it a promising candidate for drug development .
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new anticancer drugs. Its structure-activity relationship studies provide valuable insights into designing more potent and selective anticancer agents .
Mecanismo De Acción
Antitumor agent-66 exerts its effects by targeting specific molecular pathways involved in cancer cell growth and survival. It interacts with key proteins and enzymes, disrupting their normal function and leading to cell cycle arrest and apoptosis. The compound’s mechanism of action involves the inhibition of signal transduction pathways, such as the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway .
Comparación Con Compuestos Similares
(-)-Cleistenolide: The parent compound of Antitumor agent-66, known for its antiproliferative activity.
Paclitaxel: A well-known anticancer agent that stabilizes microtubules and inhibits cell division.
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II.
Uniqueness: this compound is unique due to its specific structural features and mechanism of action. Unlike other anticancer agents, it targets multiple pathways simultaneously, enhancing its efficacy and reducing the likelihood of resistance development. Its ability to induce apoptosis through different mechanisms makes it a versatile and potent anticancer agent .
Propiedades
Fórmula molecular |
C18H17ClO8 |
|---|---|
Peso molecular |
396.8 g/mol |
Nombre IUPAC |
[(2R)-2-acetyloxy-2-[(2S,3R)-3-acetyloxy-6-oxo-2,3-dihydropyran-2-yl]ethyl] 4-chlorobenzoate |
InChI |
InChI=1S/C18H17ClO8/c1-10(20)25-14-7-8-16(22)27-17(14)15(26-11(2)21)9-24-18(23)12-3-5-13(19)6-4-12/h3-8,14-15,17H,9H2,1-2H3/t14-,15-,17+/m1/s1 |
Clave InChI |
UHLYVQDWOOOLQF-INMHGKMJSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1C=CC(=O)O[C@@H]1[C@@H](COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C |
SMILES canónico |
CC(=O)OC1C=CC(=O)OC1C(COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


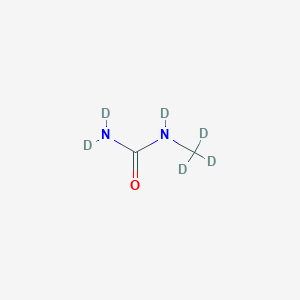
![4-[[[3-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propyl]amino]methyl]-N,N-dimethylaniline](/img/structure/B12402338.png)

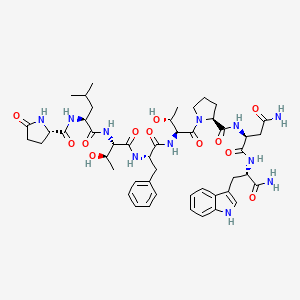
![1-[(2R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402383.png)
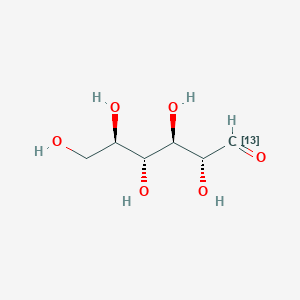
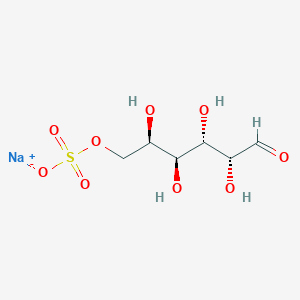
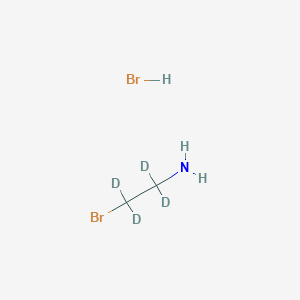
![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12402420.png)
